6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline
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Overview
Description
Preparation Methods
The synthesis of 6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline involves multiple steps. One documented method includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced using a fluorinating agent under controlled conditions.
Formation of the Pyrrolo[2,3-C]pyridine Moiety: This step involves the construction of the pyrrolo[2,3-C]pyridine ring system, which is then coupled with the isoquinoline core.
Chemical Reactions Analysis
6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving the binding of ligands to specific biological targets.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline involves its binding to neurofibrillary tangles composed of aggregated tau protein. This binding is highly specific and selective, allowing for the accurate detection of NFTs using PET imaging. The compound’s physicochemical properties and in vivo pharmacokinetics make it suitable for this application .
Comparison with Similar Compounds
Similar compounds to 6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline include:
[18F]-Flortaucipir: Another PET imaging agent used for detecting tau pathology.
[18F]-PI-2620: A PET tracer with similar applications in neurodegenerative disease research.
The uniqueness of this compound lies in its high specificity and selectivity for binding to NFTs, as well as its favorable pharmacokinetic properties .
Properties
Molecular Formula |
C16H10FN3 |
---|---|
Molecular Weight |
263.27 g/mol |
IUPAC Name |
6-fluoro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinoline |
InChI |
InChI=1S/C16H10FN3/c17-14-2-1-12-9-19-16(8-13(12)7-14)20-6-4-11-3-5-18-10-15(11)20/h1-10H |
InChI Key |
BIELVQPSHRMJDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1F)N3C=CC4=C3C=NC=C4 |
Origin of Product |
United States |
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